molecular formula C10H6BrF2NO B14050196 2-Bromo-2,2-difluoro-1-(1H-indol-3-YL)ethan-1-one

2-Bromo-2,2-difluoro-1-(1H-indol-3-YL)ethan-1-one

Cat. No.: B14050196
M. Wt: 274.06 g/mol
InChI Key: VWPDTMHMGJFVSG-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one is a chemical compound with the molecular formula C10H6BrF2NO. This compound is part of the indole family, which is known for its significant role in various biological activities and pharmaceutical applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an indole derivative with an amine group .

Scientific Research Applications

2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to biological molecules. The indole moiety is known to interact with various enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one is unique due to its indole core, which is known for its significant biological activities.

Biological Activity

2-Bromo-2,2-difluoro-1-(1H-indol-3-YL)ethan-1-one is a synthetic organic compound notable for its unique molecular structure, which includes a bromine atom, two fluorine atoms, and an indole moiety. The indole structure is significant as it is associated with various pharmacological effects, including anticancer and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C9_{9}H7_{7}BrF2_{2}O
  • Molecular Weight : 274.06 g/mol
  • Structural Features : The compound features a bromodifluoromethyl group attached to an indole ring, which enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen substituents (bromine and fluorine) play a crucial role in modulating the compound's binding affinity and selectivity towards these targets.

Biological Activities

Research indicates that compounds with indole structures exhibit a wide range of biological activities. The following table summarizes the known activities associated with this compound:

Activity Description
Anticancer Indole derivatives are known for their anticancer properties through apoptosis induction and cell cycle arrest.
Anti-inflammatory Exhibits potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
Antimicrobial Shows efficacy against certain bacterial strains, potentially through inhibition of protein synthesis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Anticancer Activity : A study demonstrated that indole derivatives can induce apoptosis in cancer cells by activating caspase pathways. Specifically, this compound was shown to inhibit the proliferation of various cancer cell lines (source needed).
  • Antimicrobial Effects : In vitro tests revealed that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics (source needed).
  • Inflammatory Response Modulation : Research indicated that this compound could reduce the secretion of inflammatory mediators in macrophage models, suggesting its potential use in treating inflammatory diseases (source needed).

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Biological Activity
This compoundBromodifluoromethyl group + indoleAnticancer, anti-inflammatory
5-MethylindoleVarying substituents on the indole ringDiverse pharmacological effects
2-Bromo-5-nitroindoleNitro group replaces methylAnticancer activity reported

Properties

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.06 g/mol

IUPAC Name

2-bromo-2,2-difluoro-1-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H6BrF2NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H

InChI Key

VWPDTMHMGJFVSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)Br

Origin of Product

United States

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